

Application Notes and Protocols for (Z)-FeCP-oxindole in Preclinical Research

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Compound of Interest

Compound Name: (Z)-FeCP-oxindole

Cat. No.: B560280

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Introduction

(Z)-FeCP-oxindole is a synthetic organometallic compound identified as a selective inhibitor of human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the proliferation and migration of endothelial cells, VEGFR-2 is a significant target in cancer therapy. **(Z)-FeCP-oxindole** has demonstrated anti-cancer properties in vitro, particularly against murine melanoma cell lines. These notes provide an overview of its known biological activity and theoretical protocols for its application in in vivo models, based on its mechanism of action and general practices for similar kinase inhibitors.

Mechanism of Action

(Z)-FeCP-oxindole exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 leads to a reduction in tumor-associated angiogenesis, effectively starving the tumor of essential nutrients and oxygen.

Quantitative Data Summary

Currently, published data on **(Z)-FeCP-oxindole** is limited to in vitro studies. The following table summarizes the key quantitative findings.

Parameter	Value	Cell Line / Target	Reference
IC50 (VEGFR-2)	~200-220 nM	Human VEGFR-2	[1] [2]
IC50 (Anticancer Activity)	< 1 μ M	B16 Murine Melanoma	[1] [2]

Note: At a concentration of 10 μ M, **(Z)-FeCP-oxindole** does not significantly inhibit VEGFR-1, PDGFR α , or PDGFR β .[\[1\]](#)[\[2\]](#)

In Vivo Model Application Protocols

Disclaimer: The following protocols are hypothetical and based on common practices for preclinical evaluation of VEGFR-2 inhibitors. No specific in vivo dosage or administration data for **(Z)-FeCP-oxindole** has been published. Researchers should conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model.

Preparation of (Z)-FeCP-oxindole for In Vivo Administration

This protocol is adapted from a formulation calculator for similar research compounds.

Materials:

- **(Z)-FeCP-oxindole** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile, light-protected vials
- Vortex mixer
- Ultrasonic bath (optional)

- Warming device (e.g., water bath at 37°C)

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the required amount of **(Z)-FeCP-oxindole** powder.
 - Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C and sonication can aid in solubilization.
- Working Solution Formulation:
 - For a typical dosing volume of 100 µL per 20g mouse, calculate the required concentration of the working solution based on the desired dosage (mg/kg).
 - In a sterile vial, add the calculated volume of the DMSO stock solution.
 - Slowly add the required volume of sterile corn oil to the DMSO stock while continuously vortexing to form a stable emulsion. A common ratio is 5-10% DMSO in the final formulation.
 - Ensure the final solution is clear and homogenous before administration. If precipitation occurs, reformulation with different excipients may be necessary.
- Storage:
 - Prepare the formulation fresh for each day of dosing.
 - Protect the solution from light.
 - Store at 2-8°C for short-term use (within the same day).

Murine Xenograft Cancer Model Protocol (General)

This protocol outlines a general workflow for evaluating the efficacy of **(Z)-FeCP-oxindole** in a subcutaneous tumor model.

Animal Model:

- Immunocompromised mice (e.g., Nude, SCID) are typically used for human cancer cell line xenografts.
- For murine cell lines like B16 melanoma, syngeneic models (e.g., C57BL/6 mice) can be used.

Experimental Procedure:

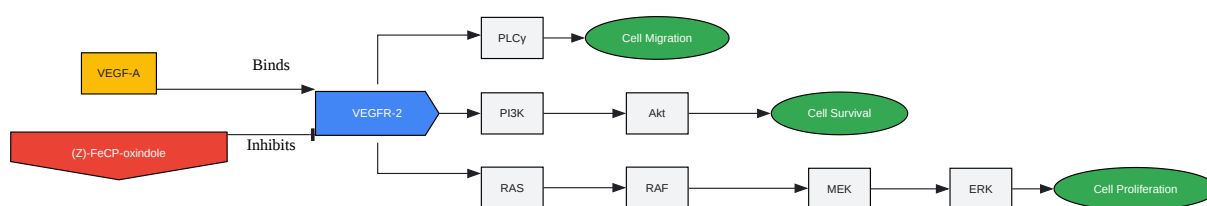
- Cell Culture and Implantation:
 - Culture the desired cancer cell line (e.g., B16 melanoma) under standard conditions.
 - Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 1×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- Tumor Growth and Grouping:
 - Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
 - Monitor tumor volume regularly using caliper measurements (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - Randomize mice into treatment and control groups with comparable average tumor volumes.
- Drug Administration:
 - Vehicle Control Group: Administer the vehicle solution (e.g., 5-10% DMSO in corn oil) to the control group following the same schedule and route as the treatment group.
 - **(Z)-FeCP-oxindole** Treatment Group: Administer the prepared **(Z)-FeCP-oxindole** formulation at the predetermined dosage. The route of administration could be

intraperitoneal (i.p.) or oral gavage (p.o.), and the frequency could be daily or every other day.

- Positive Control Group (Optional): A known VEGFR-2 inhibitor can be used as a positive control.
- Monitoring and Endpoints:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the general health and behavior of the animals daily.
 - The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
 - At the end of the study, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

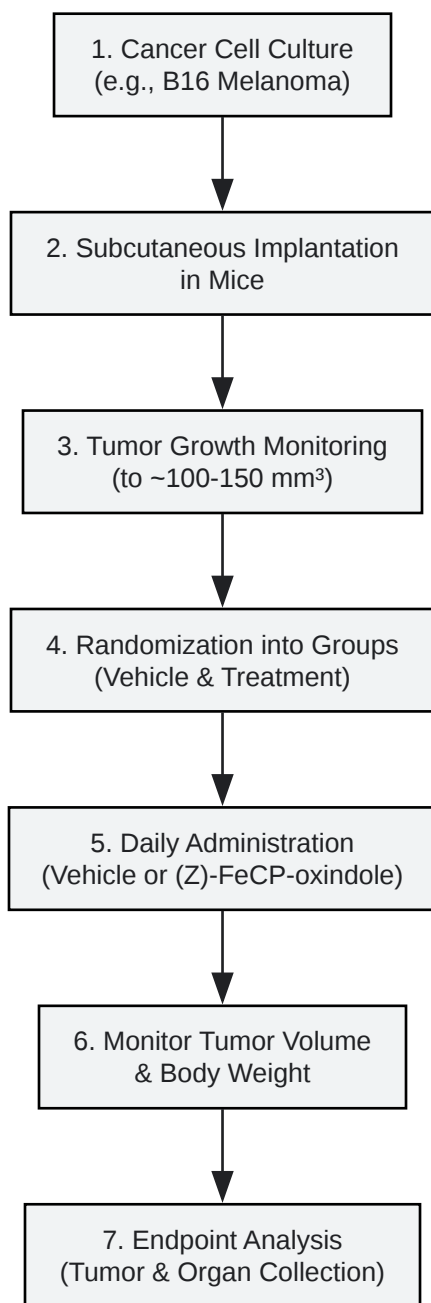
Signaling Pathway



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Caption: VEGFR-2 signaling pathway and the inhibitory action of **(Z)-FeCP-oxindole**.

Experimental Workflow



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Caption: General experimental workflow for an in vivo xenograft study.

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References

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- 2. pubs.rsc.org [pubs.rsc.org]
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